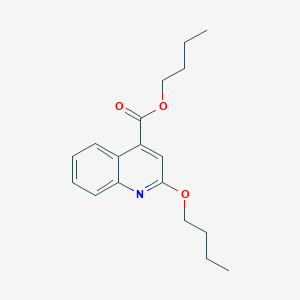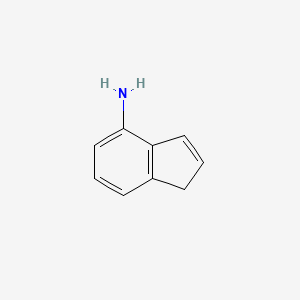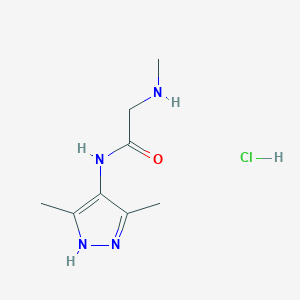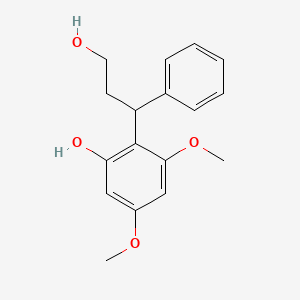![molecular formula C8H7N3O2 B3210787 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 1079991-74-4](/img/structure/B3210787.png)
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid
Übersicht
Beschreibung
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid is a synthetic compound . This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are non-naturally occurring small molecules . These molecules have been of interest due to their presence in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .
Safety and Hazards
Zukünftige Richtungen
The [1,2,4]triazolo[1,5-a]pyrimidines have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains . Therefore, the future directions for 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid could involve further exploration of its potential biological activities and applications in medicinal chemistry.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as allosteric binding .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in inflammation and cell proliferation .
Result of Action
Similar compounds have been shown to have various effects, including anti-inflammatory and antiproliferative activities .
Biochemische Analyse
Biochemical Properties
2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in signaling pathways related to immune response and cell growth . The compound also interacts with RORγt, a nuclear receptor involved in the regulation of immune responses . These interactions are primarily inhibitory, leading to the modulation of the respective biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the signaling pathways of JAK-STAT, which are critical for cell proliferation, differentiation, and apoptosis . The compound also impacts gene expression by modulating the activity of transcription factors such as RORγt . Additionally, it influences cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity and subsequently blocking the downstream signaling pathways . It also interacts with RORγt, inhibiting its activity and affecting the transcription of target genes . These molecular interactions result in the modulation of immune responses and cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates immune responses without causing significant adverse effects . At higher doses, toxic effects such as liver damage and immunosuppression have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic pathways are essential for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to bind to plasma proteins, which facilitate its distribution throughout the body . Additionally, it can be transported across cell membranes via specific transporters, affecting its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, enhancing its therapeutic potential .
Eigenschaften
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-7-4-2-3-6(8(12)13)11(7)10-5/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFMYTLETPUYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
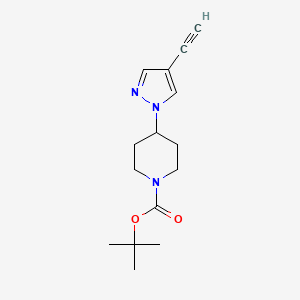
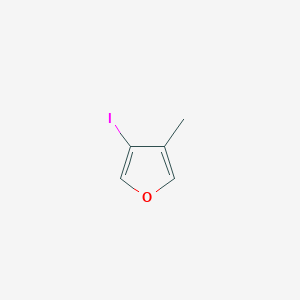
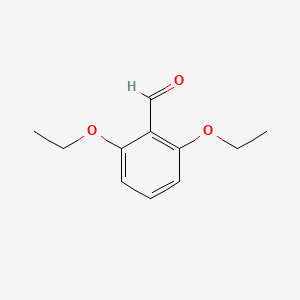
![ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B3210720.png)
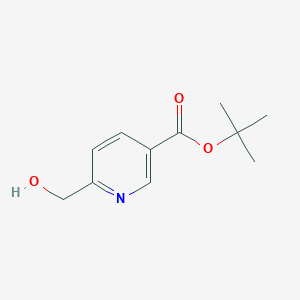
![tert-Butyl 2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B3210723.png)
![5-(4-Fluorobenzyl)-N-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3210732.png)
![N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3210734.png)
![2-Methoxy-1-(2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)ethanone](/img/structure/B3210737.png)
